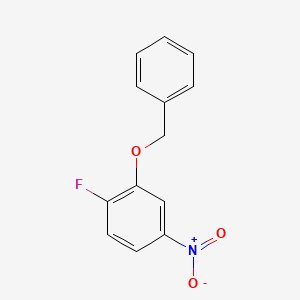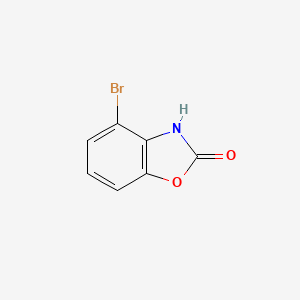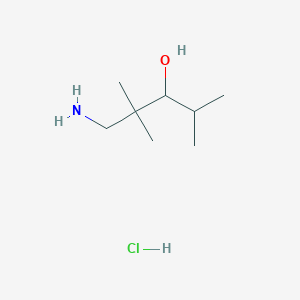
1-Amino-2,2,4-trimethylpentan-3-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Amino-2,2,4-trimethylpentan-3-ol hydrochloride” is a chemical compound with the molecular formula C8H20ClNO . It is available in bulk and research quantities .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pentane backbone with three methyl groups, an amino group, and a hydroxyl group . The InChI code isInChI=1S/C8H19NO.ClH/c1-6(2)7(10)8(3,4)5-9;/h6-7,10H,5,9H2,1-4H3;1H .
Scientific Research Applications
Organic Synthesis and Fine Chemicals
Amino-1,2,4-triazoles, as raw materials in the fine organic synthesis industry, are extensively used in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their application extends to analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids, which find use in applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).
Pharmaceutical Applications
The study on cyclic β-amino acids emphasizes their significant impact in drug research due to their biological relevance. These compounds are pivotal in the synthesis and further functionalization towards new types of molecular entities, showing the broad applicability of amino compounds in medicinal chemistry (Kiss et al., 2018).
Antitumor Efficacy and Immunomodulation
FTY720, a compound structurally similar to 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride, demonstrates antitumor efficacy in several cancer models and immunosuppressive effects, highlighting the potential therapeutic applications of structurally complex amines (Zhang et al., 2013).
Material Science and Hydrocarbon Nephropathy
The unique response of male rats to certain hydrocarbons, including 2,2,4-trimethylpentane, underlines the importance of structural specificity in biochemical research and toxicology, providing insights into the nephropathic effects of hydrocarbons and potentially guiding the safety evaluation of chemical compounds (Alden, 1986).
properties
IUPAC Name |
1-amino-2,2,4-trimethylpentan-3-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO.ClH/c1-6(2)7(10)8(3,4)5-9;/h6-7,10H,5,9H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUWJZVMHSIQMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)(C)CN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

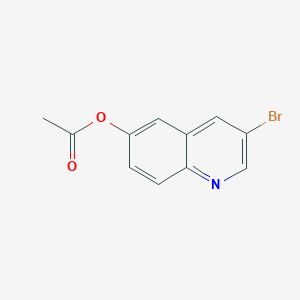

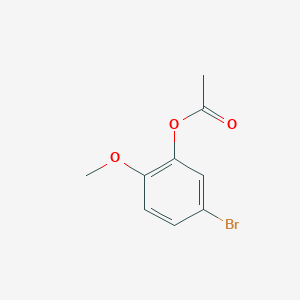
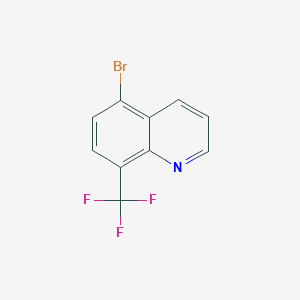
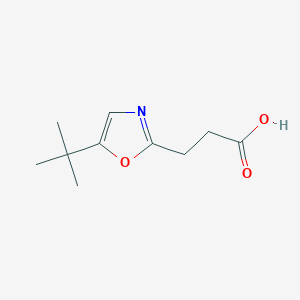
![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide 2,2,2-trifluoroacetate](/img/structure/B1376520.png)
![N-[(morpholin-3-yl)methyl]methanesulfonamide hydrochloride](/img/structure/B1376521.png)




